N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride
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Description
N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C15H20Cl2N6O and its molecular weight is 371.27. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride and its derivatives have been studied for their antimicrobial properties. Research has demonstrated that these compounds exhibit significant activity against various bacterial and fungal strains. This is evident from the synthesis of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, which showed antimicrobial activity (Gein et al., 2010).
Inhibitory Activity on Platelet Aggregation
Compounds derived from this chemical structure have been investigated for their potential to inhibit platelet aggregation. For example, 3-Nicotinoylpyrazolo[1,5-a]pyridines, synthesized through the reaction of 3-unsubstituted pyrazolo[1,5-a]pyridines with nicotinoyl chloride hydrochloride, were tested for inhibitory activity on arachidonic acid-induced platelet aggregation. Some of these compounds showed higher inhibitory activity than aspirin, indicating their potential therapeutic applications (Awano et al., 1986).
Potential Antidepressant and Nootropic Agents
Derivatives of this chemical have also been synthesized and evaluated for their antidepressant and nootropic activities. For example, Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone exhibited significant antidepressant and nootropic effects in dose-dependent manners, suggesting their potential as central nervous system active agents (Thomas et al., 2016).
Antitumor Activities
Some studies have explored the antitumor activities of compounds related to this chemical structure. For instance, enaminones were used as building blocks for the synthesis of substituted pyrazoles, which displayed inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of standard drugs like 5-fluorouracil (Riyadh, 2011).
Properties
IUPAC Name |
N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O.ClH/c16-13-3-1-2-11(8-13)9-21(7-6-17)15(23)12-4-5-14-18-19-20-22(14)10-12;/h1-3,8,12H,4-7,9-10,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOGNKZKELMOFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=NN2CC1C(=O)N(CCN)CC3=CC(=CC=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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